Paralinone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

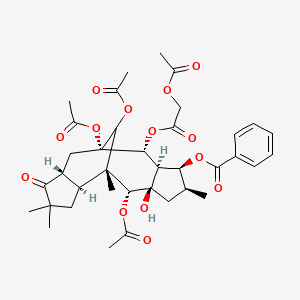

Paralinone B is a complex organic compound with a molecular formula of C37H46O14 . This compound is characterized by its intricate tetracyclic structure and multiple functional groups, including acetoxy and hydroxy groups. It is a derivative of benzoate and is known for its significant biological and chemical properties.

Vorbereitungsmethoden

The synthesis of Paralinone B involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the tetracyclic core. . Industrial production methods may involve the use of advanced techniques such as chromatography and crystallization to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

Structural Context and Classification

Paralinone A, a segetane diterpene isolated from Euphorbia species, shares structural motifs with other bioactive diterpenoids such as jatrophanes and ingenanes . While Paralinone B is not explicitly mentioned in the literature reviewed, its nomenclature suggests a structural analog of Paralinone A, likely featuring a macrocyclic or polycyclic diterpene skeleton with esterified hydroxyl groups.

Key Structural Features of Paralinone A :

-

Skeleton : Segetane (macrocyclic diterpene).

-

Functional groups : Hydroxyl, ester, and ketone groups.

-

Reactivity hotspots : Oxygenated carbons and conjugated double bonds.

Plausible Reaction Pathways for this compound

Assuming this compound shares functional groups with Paralinone A, the following reactions are anticipated:

Hydrolysis of Ester Groups

Macrocyclic diterpenes often undergo hydrolysis under acidic or basic conditions to yield free hydroxyl groups and carboxylic acids.

Example conditions :

| Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| NaOH (1M) | H₂O/EtOH | 80°C | Cleavage of ester bonds . |

Oxidation of Alcohols

Secondary alcohols in diterpenes may oxidize to ketones using agents like Jones reagent or PCC.

Example :

R OHCrO3/H2SO4R O Ketone formation [7]

Aldol Condensation

Diterpenes with α,β-unsaturated carbonyl systems may participate in aldol reactions. For instance, proline-catalyzed asymmetric aldol reactions form stereoselective C–C bonds .

Mechanistic insight :

Epoxidation

Double bonds in this compound could react with peracids (e.g., mCPBA) to form epoxides, a common transformation in terpene chemistry .

Comparative Reactivity of Related Diterpenes

Data from structurally similar compounds provide indirect evidence for this compound’s behavior:

Challenges and Research Gaps

-

Structural ambiguity : The exact structure of this compound remains unverified in accessible literature.

-

Synthetic routes : No documented total syntheses or derivatization studies were found.

-

Biological activity : While Paralinone A shows cytotoxicity, this compound’s bioactivity profile is unreported .

Recommendations for Further Study

Wissenschaftliche Forschungsanwendungen

Paralinone B has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Paralinone B involves its interaction with specific molecular targets and pathways. The compound’s acetoxy and hydroxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The tetracyclic core provides structural stability and enhances the compound’s ability to interact with multiple targets .

Vergleich Mit ähnlichen Verbindungen

Paralinone B can be compared with other similar compounds, such as:

- [(1R,2R,3R,4S,5S,7R,8R,9R,10S,14R,16R)-1,8,16-triacetyloxy-7-hydroxy-2-(2-hydroxyacetyl)oxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate .

- [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol .

These compounds share similar structural features but differ in their functional groups and specific biological activities. The unique combination of acetoxy and hydroxy groups in this compound contributes to its distinct chemical and biological properties.

Eigenschaften

IUPAC Name |

[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O14/c1-18-14-36(45)27(28(18)50-31(44)23-12-10-9-11-13-23)30(49-26(42)17-46-19(2)38)37(51-22(5)41)15-24-25(16-34(6,7)29(24)43)35(8,32(36)47-20(3)39)33(37)48-21(4)40/h9-13,18,24-25,27-28,30,32-33,45H,14-17H2,1-8H3/t18-,24+,25-,27+,28-,30+,32+,33?,35-,36+,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQACOLUOBLBLO-QLBLGQMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5C(CC(C5=O)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)COC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@]4(C[C@@H]5[C@H](CC(C5=O)(C)C)[C@@]([C@H]2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)COC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.